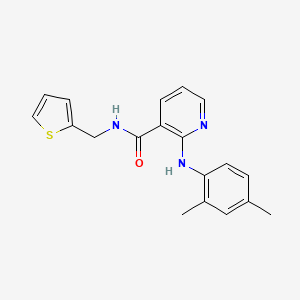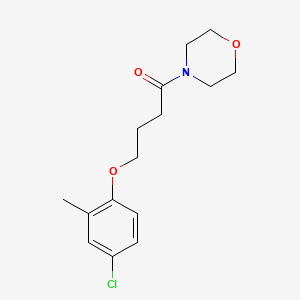![molecular formula C21H15N3O4 B1227280 4-[2-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]pyrrol-1-yl]benzoic acid](/img/structure/B1227280.png)
4-[2-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]pyrrol-1-yl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]-1-pyrrolyl]benzoic acid is an imidazolidine-2,4-dione.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Structure
- Triazafulvalene Derivatives : The compound has been utilized in the synthesis of triazafulvalene derivatives, showcasing its versatility in the creation of novel chemical structures. The synthesis involves a [2+2] cycloaddition, followed by the substitution of the dimethylamino group with aromatic or heteroaromatic amines, leading to the formation of methyl (E)-4-(2-methoxy- or 2-benzyloxy-1-methyl-5-oxo-1H-imidazol-4(5H)-ylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates, which are derivatives of a new triazafulvalene system (Uršič, Svete, & Stanovnik, 2010).
Biological and Medicinal Research
Organotin(IV) Complexes and Biological Applications : Organotin(IV) complexes involving 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid have been synthesized, characterized, and tested against various bacteria and fungi to determine their toxicity. LD50 data was also calculated using the Brine Shrimp method, suggesting its potential in toxicity studies and drug development (Shahid et al., 2005).
Antibacterial and Antitubercular Agents : New analogs and ring systems based on 4-pyrrol-1-yl benzoic acid hydrazide have been synthesized, showing significant in vitro antibacterial activity against various bacteria and antitubercular activity against Mycobacterium tuberculosis. This highlights its potential in developing new antibacterial and antitubercular agents (Joshi et al., 2008).
Antimicrobial Activities : The compound has been part of studies that constructed new compounds with antimicrobial activities. These studies aimed to evaluate the antimicrobial activities of compounds containing 4-(5-benzoyl-benzoimidazol-2) moiety incorporated into different amino acids, sulfamoyl, and pyrrole analogues, revealing its potential in creating effective antimicrobial agents (El-Meguid, 2014).
Chemical and Material Science
- Electrochemical Properties and Copolymerization : The compound has been used in the study of self-assembled monolayers of aromatic pyrrole derivatives, investigating the electrochemical properties and copolymerization with pyrrole. This suggests its potential applications in material science and surface engineering (Schneider et al., 2017).
Eigenschaften
Produktname |
4-[2-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]pyrrol-1-yl]benzoic acid |
|---|---|
Molekularformel |
C21H15N3O4 |
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
4-[2-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]pyrrol-1-yl]benzoic acid |
InChI |
InChI=1S/C21H15N3O4/c25-19-18(22-21(28)24(19)16-5-2-1-3-6-16)13-17-7-4-12-23(17)15-10-8-14(9-11-15)20(26)27/h1-13H,(H,22,28)(H,26,27)/b18-13+ |
InChI-Schlüssel |
SSHMKHPXXGTLGA-QGOAFFKASA-N |
Isomerische SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CN3C4=CC=C(C=C4)C(=O)O)/NC2=O |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)C(=O)O)NC2=O |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)C(=O)O)NC2=O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methyl-N-[2-methyl-1,3-bis[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propan-2-yl]benzamide](/img/structure/B1227197.png)

![1-[2-[(4-Methyl-2-oxo-1-benzopyran-7-yl)oxy]-1-oxoethyl]-4-phenyl-4-piperidinecarboxylic acid](/img/structure/B1227200.png)

![2-[(2-tert-butyl-4-quinazolinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B1227205.png)


![4-[(5-Naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-methoxybenzoate](/img/structure/B1227213.png)
![5-tert-butyl-2-methyl-3-phenyl-N-(2-pyridinylmethyl)-7-pyrazolo[1,5-a]pyrimidinamine](/img/structure/B1227214.png)
![4-[[Oxo-(1-phenyl-3-pyridin-4-yl-4-pyrazolyl)methyl]amino]benzoic acid methyl ester](/img/structure/B1227215.png)



![N-[4-[oxo-[(1-oxo-3-phenylpropyl)hydrazo]methyl]phenyl]pentanamide](/img/structure/B1227222.png)